molecular formula C25H18F3N5 B11229834 5-phenyl-N-(pyridin-2-ylmethyl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

5-phenyl-N-(pyridin-2-ylmethyl)-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11229834
M. Wt: 445.4 g/mol
InChI Key: YUNPYYBGUNNWQR-UHFFFAOYSA-N
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Description

5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with phenyl, pyridin-2-ylmethyl, and trifluoromethylphenyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-d]pyrimidine core.

    Substitution Reactions: The phenyl, pyridin-2-ylmethyl, and trifluoromethylphenyl groups are introduced through substitution reactions using suitable reagents and catalysts.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce production costs. This can include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkyl derivatives.

Scientific Research Applications

5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and modulation of cellular pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or changes in gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE can be compared with other similar compounds, such as:

    Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in the nature and position of substituents. They may exhibit similar or distinct biological activities and chemical properties.

    Phenyl-Substituted Pyrimidines: Compounds with phenyl groups attached to the pyrimidine ring may have comparable chemical reactivity and biological effects.

    Trifluoromethyl-Substituted Compounds: The presence of the trifluoromethyl group can impart unique properties, such as increased lipophilicity and metabolic stability, which can influence the compound’s behavior in biological systems.

The uniqueness of 5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-7-[3-(TRIFLUOROMETHYL)PHENYL]-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE lies in its specific combination of substituents, which can result in a distinct profile of chemical and biological activities.

Properties

Molecular Formula

C25H18F3N5

Molecular Weight

445.4 g/mol

IUPAC Name

5-phenyl-N-(pyridin-2-ylmethyl)-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C25H18F3N5/c26-25(27,28)18-9-6-11-20(13-18)33-15-21(17-7-2-1-3-8-17)22-23(31-16-32-24(22)33)30-14-19-10-4-5-12-29-19/h1-13,15-16H,14H2,(H,30,31,32)

InChI Key

YUNPYYBGUNNWQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=CC=N4)C5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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